Aminotransferase, alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a pyridoxal phosphate (PLP)-dependent enzyme encoded by the GPT gene in humans. ALT catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate and L-glutamate. This reaction is pivotal in the alanine-glucose cycle, facilitating nitrogen metabolism and gluconeogenesis, particularly in hepatocytes .

ALT is predominantly localized in the liver cytoplasm, with minor expression in kidneys, skeletal muscle, and cardiac tissue . Its clinical significance stems from its role as a sensitive biomarker for hepatocellular injury. Elevated serum ALT levels are strongly associated with liver pathologies, including viral hepatitis, non-alcoholic fatty liver disease (NAFLD), and drug-induced liver injury (DILI) . Notably, ALT is more liver-specific than aspartate aminotransferase (AST), as AST is also expressed in cardiac and skeletal muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminotransferase, alanine, is typically produced through recombinant DNA technology. The gene encoding the enzyme is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism is cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .

Industrial Production Methods

In industrial settings, the production of this compound, involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth, the cells are harvested, lysed, and the enzyme is purified using techniques such as affinity chromatography .

Chemical Reactions Analysis

Core Catalytic Reaction

ALT mediates the interconversion:

L-alanine + α-ketoglutarate ⇌ pyruvate + L-glutamate

This reversible reaction enables nitrogen shuttling between amino acids and keto acids, linking carbohydrate and protein metabolism . The enzyme’s activity is dependent on PLP, which transiently forms a Schiff base with the substrate amino group during catalysis .

Catalytic Mechanism

The reaction follows a "ping-pong bi-bi" mechanism :

-

First half-reaction : PLP accepts an amino group from L-alanine, forming pyruvate and pyridoxamine phosphate (PMP).

-

Second half-reaction : PMP donates the amino group to α-ketoglutarate, regenerating PLP and producing glutamate .

This mechanism ensures efficient transfer without free intermediates, as demonstrated by parallel-line patterns in double-reciprocal kinetic plots .

Kinetic Parameters

Studies on ALT from Pyrococcus furiosus and human isoforms reveal substrate-specific kinetics:

| Substrate Pair | Apparent Km (mM) | Vmax (μmol/min/mg) | kcat (s−1) | kcat/Km (s−1·mM−1) |

|---|---|---|---|---|

| Alanine + α-KG | 2.8–3.2 | 151–245 | 114–186 | 41–58 |

| Glutamate + Pyruvate | 4.3–4.7 | 187–285 | 142–216 | 33–46 |

Data derived from native and recombinant ALT isoforms .

-

Equilibrium : The kcat/Km ratios for forward (alanine → pyruvate) and reverse (glutamate → alanine) reactions are comparable, indicating no inherent bias .

-

Temperature dependence : Activity increases up to 95°C in thermophilic ALT, with activation energies shifting at ~60°C due to conformational changes .

Substrate Specificity

While ALT primarily acts on alanine and α-ketoglutarate, it exhibits broader specificity in certain isoforms:

-

Pyrococcus furiosus ALT : Catalyzes transamination of aspartate (30% relative activity) and branched-chain amino acids (5–10%) with α-ketoglutarate .

-

Human ALT1/ALT2 : Both isoforms show negligible activity with aromatic amino acids but differ in tissue-specific expression (ALT1 in liver, ALT2 in muscle) .

| Substrate (Amino Donor) | Relative Activity (%) |

|---|---|

| L-Alanine | 100 |

| L-Aspartate | 30 |

| L-Valine | 5 |

| L-Phenylalanine | 0 |

Thermodynamic and Structural Insights

-

Thermostability : Retains full activity at 95°C in P. furiosus, attributed to dimeric structure (two 46 kDa subunits) and electrostatic interactions .

-

PLP Binding : The cofactor’s aldimine linkage to Lys259 (human ALT1) is critical for catalysis, with mutations abolishing activity .

Biological Implications

-

Gluconeogenesis : ALT-generated pyruvate is converted to glucose in the liver during fasting .

-

Glutathione Synthesis : Glutamate produced by ALT serves as a precursor for glutathione, a key antioxidant .

-

Ammonia Regulation : Coupled with glutamate dehydrogenase, ALT facilitates nitrogen excretion via the urea cycle .

Scientific Research Applications

Clinical Applications

1. Biomarker for Liver Health

ALT is primarily found in the liver and is widely used as a biomarker for liver health. Elevated levels of ALT in serum are indicative of liver injury or inflammation. Clinicians routinely measure serum ALT levels alongside aspartate aminotransferase (AST) to assess liver function. The AST/ALT ratio can provide additional insights into the type of liver disease present .

2. Case Studies on ALT Deficiency

A notable case study reported a 68-year-old female with chronic hepatitis C who exhibited an extremely low serum ALT level, suggesting a hereditary deficiency . This case highlights the importance of understanding ALT levels in diagnosing liver conditions and potential genetic factors influencing enzyme activity.

3. Association with Mortality

Research has indicated that both abnormally low and high ALT levels correlate with all-cause mortality rates in community-dwelling individuals. A study involving over 3,600 participants found that low ALT levels were associated with increased mortality risk, emphasizing the enzyme's role as a prognostic marker in aging-related health assessments .

Metabolic Research

1. Role in Amino Acid Metabolism

ALT plays a vital role in amino acid metabolism, particularly during gluconeogenesis and the urea cycle. Its activity facilitates the transfer of amino groups, impacting glucose production and nitrogen balance in the body. Studies have shown that alterations in ALT activity can significantly affect metabolic pathways related to diabetes and obesity .

2. Genetic Engineering in Agriculture

Recent advancements have utilized alanine aminotransferase in genetic engineering to enhance crop yield and nitrogen use efficiency. For instance, overexpression of barley alanine aminotransferase in transgenic rice resulted in improved biomass under low-nitrogen conditions . This application showcases the enzyme's potential in agricultural biotechnology to address food security challenges.

Data Tables

Mechanism of Action

Aminotransferase, alanine, catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate through a two-step mechanism. In the first step, the amino group from L-alanine is transferred to the coenzyme pyridoxal phosphate, forming pyridoxamine phosphate and pyruvate. In the second step, the amino group from pyridoxamine phosphate is transferred to α-ketoglutarate, forming L-glutamate and regenerating pyridoxal phosphate .

Comparison with Similar Compounds

Aspartate Aminotransferase (AST)

Structural and Functional Differences

- Substrate Specificity: While ALT transfers amino groups between alanine and α-ketoglutarate, AST catalyzes the transfer between aspartate and α-ketoglutarate, producing oxaloacetate and glutamate. This distinction underpins their roles in different metabolic pathways: ALT in gluconeogenesis and AST in the malate-aspartate shuttle .

- Amino Acid Composition: Comparative studies reveal differences in amino acid residues, particularly in glutamic acid, glycine, and alanine content. These structural variations influence substrate binding and catalytic efficiency (Table 1) .

Table 1: Amino Acid Composition of ALT vs. Aromatic Amino Acid Aminotransferases

| Amino Acid | ALT Residues | Aromatic AA Aminotransferase Residues |

|---|---|---|

| Glutamic Acid | 12.3% | 9.8% |

| Glycine | 8.5% | 10.1% |

| Alanine | 10.2% | 7.6% |

Adapted from Saier & Jenkins (1967) and multispecific aminotransferase studies

Clinical Utility

- Diagnostic Ratios: The AST/ALT ratio (De Ritis ratio) differentiates etiologies of liver injury. A ratio >2.0 suggests alcoholic hepatitis, while a ratio <1.0 is typical of viral hepatitis .

- Tissue Specificity : AST is elevated in cardiac and muscle injuries (e.g., myocardial infarction), whereas ALT elevations are more specific to hepatic damage .

Table 2: Clinical Comparison of ALT and AST

Glutamate Dehydrogenase (GLDH)

Unlike ALT, GLDH is mitochondrial and rises in conditions like acetaminophen toxicity and biliary obstruction. ALT’s cytoplasmic localization makes it a more accessible marker for early hepatocellular injury .

Gamma-Glutamyl Transferase (GGT)

GGT, a membrane-bound enzyme, correlates with cholestasis and alcohol use.

Analytical and Technical Considerations

- Assay Variability: ALT activity measurements vary across platforms due to differences in reagent kits (e.g., pyridoxal phosphate supplementation) and calibration standards. For instance, inter-laboratory variability in ALT upper limits of normal (ULN) can lead to overdiagnosis of liver disease .

- Reference Ranges : Studies advocate lowering ALT ULN thresholds (e.g., ≤30 U/L for men, ≤19 U/L for women) to improve sensitivity for detecting subclinical liver disease .

Table 3: Impact of Lowering ALT ULN on Population Screening

| Threshold (U/L) | Sensitivity for HCV Detection | Specificity |

|---|---|---|

| 30 (Men) | 89% | 84% |

| 19 (Women) | 91% | 82% |

Data from Dutta et al. (2009) and Panteghini et al. (2017)

Biological Activity

Alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT), is a crucial enzyme in amino acid metabolism, primarily facilitating the reversible transfer of an amino group from L-alanine to α-ketoglutarate, yielding pyruvate and L-glutamate. This reaction plays a significant role in the alanine cycle, which is vital for energy production and nitrogen metabolism.

Enzymatic Function and Mechanism

ALT functions as a transaminase enzyme, requiring the coenzyme pyridoxal phosphate (PLP) for its catalytic activity. The reaction can be summarized as follows:

This reversible reaction is essential for gluconeogenesis and the urea cycle, particularly in liver tissues where ALT is predominantly expressed. The enzyme's half-life in circulation is approximately 47 hours, and it is primarily cleared by sinusoidal cells in the liver .

Biological Significance

1. Metabolic Regulation:

ALT plays a critical role in metabolic pathways, particularly under conditions of low oxygen (hypoxia). Research on Arabidopsis thaliana demonstrated that hypoxic stress induces the expression of two isoforms of ALT (AlaAT1 and AlaAT2). The knockout of AlaAT1 resulted in reduced enzymatic activity and impaired alanine metabolism during hypoxic conditions. This highlights ALT's importance in maintaining metabolic homeostasis during stress .

2. Clinical Implications:

Elevated serum levels of ALT are commonly used as biomarkers for liver health. Conditions such as acute ischemia, drug-induced liver injury (DILI), and viral hepatitis are associated with significantly elevated ALT levels (>1000 IU/L). A study involving 182 patients identified ischemic liver injury as the most prevalent cause of elevated ALT, accounting for 61% of cases . Furthermore, abnormal ALT levels have been linked to increased all-cause mortality, suggesting its potential role as a prognostic biomarker in aging populations .

Case Studies

Case Study 1: Acute Liver Injury

A clinical observation documented a patient with chronic heart failure who presented with undetectable ALT levels during hospitalization. Initial measurements indicated an ALT level of 16 U/L, which progressively decreased to <6 U/L. This case underscores the variability in ALT expression under pathological conditions and suggests that low levels may not always indicate liver health .

Case Study 2: Hypoxic Stress Response

In another study on Arabidopsis thaliana, the manipulation of AlaAT expression revealed that plants lacking AlaAT1 accumulated more alanine during hypoxia compared to wild-type plants. This accumulation delayed recovery post-hypoxia, indicating that AlaAT1 is pivotal for efficient alanine utilization and metabolic recovery under stress conditions .

Research Findings

Recent studies have explored the relationship between ALT levels and various health outcomes:

- Hypertension Risk: Elevated serum ALT levels were found to correlate with an increased incidence of hypertension, suggesting that even modest elevations within the normal range may serve as early indicators of cardiovascular risk .

- Diabetes Risk: A bidirectional Mendelian randomization study indicated that liver function markers, including ALT, could influence the risk of developing type 2 diabetes, emphasizing the enzyme's relevance beyond liver health alone .

Summary Table: Key Findings on ALT

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to assess ALT1's role in hepatocellular carcinoma (HCC) progression?

- Key methods:

- Transwell assays (8-µm membranes with CyQuant GR fluorescence) quantify migration/invasion .

- CCK-8 assays measure cell viability via 450 nm absorbance in transfected cells .

- iTRAQ proteomics identifies ALT1-interacting proteins (e.g., EP-CAM, Ki67, ASPP2) using immunoprecipitation and LC/MS (TripleTOF 5600+) .

- Western blot/RT-qPCR validate protein/gene expression changes (e.g., EMT markers like E-cadherin and MMPs) .

Q. How do researchers establish ALT reference ranges in population studies, and what factors influence variability?

- Methodological considerations:

- Use multivariate analysis to adjust for BMI, sex, and metabolic markers (e.g., triglycerides, glucose) .

- Define "healthy" cohorts by excluding individuals with NAFLD, viral hepatitis, or lipid metabolism disorders .

- Report age- and sex-adjusted thresholds (e.g., 317 nkat/L [19 U/L] for women, 500 nkat/L [30 U/L] for men) .

Q. What are the limitations of ALT as a biomarker in liver disease studies?

- Critical points:

- ALT elevation lacks specificity (e.g., modest increases occur in non-hepatic conditions like muscle injury) .

- Serum ALT does not correlate with the extent of hepatocellular damage .

- Low-abundance cytosolic ALT1 may evade detection in proteomic screens (e.g., iTRAQ), necessitating complementary Western blot validation .

Advanced Research Questions

Q. How can contradictions between proteomic and biochemical data on ALT1 interactions be resolved?

- Approaches:

- Address low-abundance proteins via pre-fractionation (e.g., peptide separation with Pharmalyte/IPG systems) to enhance iTRAQ sensitivity .

- Validate proteomic hits (e.g., ASPP2, EP-CAM) using co-immunoprecipitation and functional assays (e.g., siRNA knockdown) .

- Use meta-analysis to reconcile discrepancies across studies (e.g., ALT1’s role in p53 signaling vs. EMT regulation) .

Q. What mechanisms link ALT1 to epithelial-mesenchymal transition (EMT) and metastasis in HCC?

- Findings and methods:

- ALT1 silencing reduces EP-CAM expression, altering EMT markers (E-cadherin ↓, N-cadherin ↑) via NFκB/MMP pathways .

- Dual siRNA knockdown (ALT1 + EP-CAM) combined with RNA-seq identifies transcriptional networks driving invasion .

- Bioinformatics tools (e.g., DAVID) map ALT1-interacting proteins to pathways like apoptosis (via ASPP2-p53) and proliferation (Ki67-CDK4) .

Q. How do researchers account for ALT’s biological variation in longitudinal studies?

- Strategies:

- Calculate within-subject CV (11.1–58.1% for ALT) using repeated measurements to distinguish pathological vs. physiological fluctuations .

- Use mixed-effects models to adjust for intra-individual variability in metabolic studies (e.g., ALT’s link to diabetes risk) .

- Standardize pre-analytical variables (e.g., fasting status, sample storage) to minimize assay variability .

Q. What multi-omics approaches elucidate ALT1’s role in cross-disease pathways (e.g., neuropathic pain or cancer)?

- Integrated methods:

- Combine proteomics (iTRAQ) with metabolomics (e.g., pyruvate/α-ketoglutarate levels) to map ALT1’s metabolic impact .

- CRISPR-Cas9 screens identify ALT1-dependent genes in non-hepatic models (e.g., neuronal SIRT1-mGluR pathways) .

- Machine learning analyzes clinical datasets (e.g., ALT with ALP, AST) to predict HCC malignancy .

Q. Methodological Resources

Properties

CAS No. |

9000-86-6 |

|---|---|

Molecular Formula |

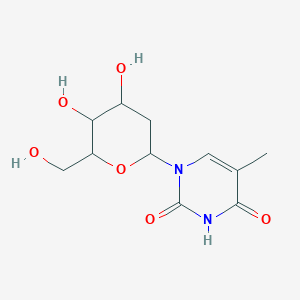

C11H16N2O6 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

InChI Key |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.